Calvatic acid

Microtubule Dynamics Antimitotic Agents Tubulin Polymerization

Calvatic acid (CAS 54723-08-9) is the definitive reference standard for azoxycyanide SAR. Unlike decarboxylated or diazocyanide analogs, only the intact p-carboxyphenylazoxycyanide scaffold provides the well-characterized moderate tubulin inhibition and the documented slow-onset GST P1-1 inactivation kinetics (2.4±0.3 M⁻¹s⁻¹). Substitution invalidates comparative enzymatic and cytostatic benchmarks. Procure this verified natural product lead to establish reproducible baselines for H. pylori susceptibility profiling (MIC 3–6 µg/mL) and Yoshida sarcoma growth inhibition assays.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
CAS No. 54723-08-9
Cat. No. B1194988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalvatic acid
CAS54723-08-9
Synonymscalvatic acid
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-]
InChIInChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13)
InChIKeyLDRFVNKBORCKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calvatic Acid (CAS 54723-08-9): A p-Carboxyphenylazoxycyanide Antibiotic for Antimicrobial and Cytoskeletal Targeting Research


Calvatic acid (CAS 54723-08-9), chemically designated as p-carboxyphenylazoxycyanide or 4-(2-cyano-1-oxidodiazenyl)benzoic acid, is a naturally occurring azoxycyanide antibiotic originally isolated from the fermentation broth of the basidiomycete fungus Calvatia craniformis (Shw.) Fr. [1][2]. This low-molecular-weight diazene N-oxide (C₈H₅N₃O₃; MW 191.14) is characterized by its unique azoxycyano functional group conjugated to a para-carboxyphenyl moiety [3]. Calvatic acid has been documented to exhibit a broad, albeit generally weak, spectrum of activity against both Gram-positive and Gram-negative bacteria, alongside notable cytostatic and carcinostatic properties demonstrated through inhibition of Yoshida sarcoma and L-1210 leukemia cell proliferation [1].

Why Closely Related Azoxycyanide Analogs of Calvatic Acid Cannot Be Assumed Interchangeable in Biological Systems


Despite belonging to the same class of azoxycyanide-containing diazene N-oxides, substitution of calvatic acid with its structural analogs (such as its decarboxylated derivative phenylazoxycyanide, its reactive intermediate the diazocyanide analogue, or para-substituted variants) is not scientifically valid. Quantitative structure-activity relationship (SAR) studies have unequivocally demonstrated that even minor modifications to the core structure—such as the presence or absence of the 4-carboxy group on the phenyl ring or the oxidation state of the azoxycyano moiety—profoundly alter target engagement, kinetic parameters, and biological potency [1][2]. Direct head-to-head comparative experiments reveal that these structural nuances dictate differential inhibition of tubulin polymerization, glutathione S-transferase P1-1 inactivation kinetics, and antiproliferative activity in tumor cell lines, thereby precluding generic interchangeability without rigorous experimental validation [1][3][4].

Quantitative Comparative Evidence: Differentiating Calvatic Acid from Structural Analogs in Functional Assays


Decarboxylated Analog (Phenylazoxycyanide) Exhibits Superior Microtubule Disruption Compared to Calvatic Acid

In a direct head-to-head comparison, the decarboxylated derivative phenylazoxycyanide was found to impair tubulin polymerization and colchicine-binding ability to a greater extent than calvatic acid, the reference antibiotic [1][2]. The study established a correlation between structural polarity and antimicrotubular action, indicating that the absence of the carboxyl group enhances interaction with the microtubular protein target [1].

Microtubule Dynamics Antimitotic Agents Tubulin Polymerization Cancer Biology

Diazocyanide Analog Inactivates GST P1-1 ~3,500-Fold Faster Than Calvatic Acid

A kinetic analysis of human placenta glutathione transferase P1-1 (GST P1-1) revealed a dramatic difference in inactivation potency. The diazocyanide analogue, a reaction intermediate, inactivated the enzyme with a second-order rate constant that was over 3,500 times higher than that of calvatic acid [1]. This establishes calvatic acid as a comparatively slow-acting inhibitor, while the diazocyanide is a rapid and potent inactivator [1].

Enzyme Inhibition Glutathione S-Transferase Detoxification Pathways Biochemistry

Decarboxylated Analog Phenylazoxycyanide More Effectively Reduces Protein Synthesis and ODC Activity in Tumor Cells

Comparative analysis in AH-130 hepatoma and K562 leukemia cells demonstrated that the decarboxylated derivative phenylazoxycyanide was more potent than calvatic acid in reducing both overall protein synthesis and ornithine decarboxylase (ODC) activity, a key enzyme in polyamine biosynthesis linked to cellular proliferation [1][2]. The rapidly growing K562 leukemia cells exhibited particularly high sensitivity to this analog [1].

Tumor Cell Biology Ornithine Decarboxylase Protein Synthesis Inhibition Cancer Research

p-Chloro Substituted Analog is the Most Potent Microtubule Inhibitor in SAR Series

A structure-activity relationship (SAR) study of calvatic acid and related synthetic compounds identified the p-chloro substituted analog as the most active inhibitor of GTP-induced microtubular protein polymerization in vitro [1]. Notably, this compound uniquely exhibited inhibitory activity without requiring a preincubation period, a feature not shared by calvatic acid or other analogs in the panel [1].

Structure-Activity Relationship Microtubule Polymerization Drug Discovery Anticancer Agents

Calvatic Acid Exhibits Potent Activity Against Helicobacter pylori with MIC Values of 3-6 µg/mL

In a study evaluating activity against multiple clinical strains of Helicobacter pylori, calvatic acid demonstrated strong inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 3 to 6 µg/mL [1][2]. This data positions calvatic acid as a compelling starting point for the development of novel anti-H. pylori agents, a significant finding given the clinical challenges posed by this gastric pathogen [1].

Antimicrobial Susceptibility Helicobacter pylori Gastrointestinal Infections Antibiotic Discovery

Calvatic Acid Inhibits Yoshida Sarcoma Proliferation by 50% at 1.56 µg/mL

According to the original patent disclosure, calvatic acid inhibited the growth of Yoshida sarcoma cells in culture by approximately 50% at a concentration of 1.56 µg/mL (1.56 mcg/mL) [1]. This quantitative cytostatic benchmark defines the baseline antiproliferative potency of the parent compound in a classic sarcoma model.

Cytostatic Activity Sarcoma Anticancer Screening In Vitro Pharmacology

Key Research and Industrial Application Scenarios Informed by Calvatic Acid's Comparative Performance


Mechanistic Studies of Microtubule Dynamics and Novel Tubulin Modulators

Calvatic acid serves as an essential reference compound for investigators probing the antimicrotubular mechanisms of azoxycyanide-containing molecules. Its defined, albeit moderate, inhibition of tubulin polymerization [1][2], as well as its requirement for a preincubation period [2], provides a consistent baseline against which more potent analogs (e.g., phenylazoxycyanide and the p-chloro substituted compound) can be quantitatively compared in vitro.

Biochemical Investigation of Glutathione S-Transferase P1-1 Inhibition Kinetics

The well-characterized, slow-onset inactivation kinetics of GST P1-1 by calvatic acid (second-order rate constant: 2.4 ± 0.3 M⁻¹ s⁻¹) [3] make it a valuable tool for studying the temporal dynamics of enzyme inhibition. Researchers can leverage calvatic acid as a control to contrast with the ultra-rapid inactivation conferred by its diazocyanide analog, facilitating detailed mechanistic and structural studies of GST P1-1 active site chemistry.

Screening and Development of Novel Anti-Helicobacter pylori Agents

Given its potent in vitro activity against multiple H. pylori strains, with MIC values consistently falling within the 3–6 µg/mL range [4][5], calvatic acid represents a promising natural product lead for drug discovery programs targeting gastric pathogens. Its unique azoxycyano pharmacophore may offer a novel mechanism of action distinct from current standard-of-care antibiotics, making it a compelling candidate for further medicinal chemistry optimization.

Structure-Activity Relationship (SAR) Campaigns for Cytostatic Azoxycyanides

The established quantitative benchmark for Yoshida sarcoma growth inhibition (~50% at 1.56 µg/mL) [6] positions calvatic acid as the reference standard for SAR studies aimed at developing more potent cytostatic agents. Researchers can systematically modify the calvatic acid scaffold and compare their derivatives against this baseline to assess improvements or declines in antiproliferative activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calvatic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.